2-Benzylpyrrolidine hydrochloride

Übersicht

Beschreibung

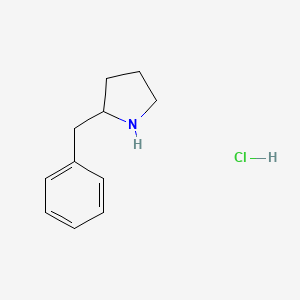

2-Benzylpyrrolidine hydrochloride is an organic compound belonging to the pyrrolidine family. It is characterized by a five-membered nitrogen-containing ring structure with a benzyl group attached to the second carbon. This compound is known for its significant role in medicinal chemistry and various industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpyrrolidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the reaction of hexane-2,5-dione with aromatic amines in the presence of an organocatalyst like squaric acid .

Industrial Production Methods: Industrial production often employs large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in aqueous medium at elevated temperatures to facilitate the cyclization process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Benzylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products:

Oxidation: Benzylpyrrolidine derivatives with oxidized functional groups.

Reduction: Reduced forms of the compound with hydrogenated bonds.

Substitution: Various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Benzylpyrrolidine hydrochloride serves as a building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it valuable in synthetic chemistry.

- Synthesis Methods : The compound can be synthesized through cyclization reactions involving appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, yielding high regio- and stereoselectivity.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule in drug discovery. It has been shown to interact with various biological targets, including enzymes and receptors.

- Mechanism of Action : The compound acts as a ligand that binds to specific receptors or enzymes, modulating their activity. For instance, it influences gamma tubulin dynamics, which is crucial for cellular processes such as mitosis.

Medicine

This compound is explored for its therapeutic properties, particularly its anti-inflammatory and analgesic effects . It has shown promise in treating neurological disorders due to its cholinesterase inhibition capabilities.

- Cholinesterase Inhibition : The compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This action enhances cholinergic signaling in the brain, making it a candidate for Alzheimer's disease treatment.

Table 1: Summary of Biological Activities

Notable findings from various studies include:

- A study reported an IC50 value of 3.6 µM for AChE inhibition, indicating its potency as a cholinergic enhancer.

- Another investigation highlighted its ability to inhibit tau aggregation by approximately 68% at a concentration of 10 µM, showcasing its dual action against key pathological features of Alzheimer's disease.

Industrial Applications

In industrial settings, this compound is utilized in the production of fine chemicals and specialty materials. Its unique properties facilitate the development of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 2-Benzylpyrrolidine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For instance, it may act on gamma tubulin, influencing cellular processes such as mitosis . The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine: A simpler analog without the benzyl group.

Pyrrolizine: Contains an additional fused ring structure.

Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness: 2-Benzylpyrrolidine hydrochloride stands out due to its benzyl substitution, which enhances its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound in medicinal chemistry for the development of selective drugs .

Biologische Aktivität

2-Benzylpyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its various biological activities. This article explores its antibacterial properties, potential central nervous system (CNS) effects, and structural characteristics that contribute to its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties, particularly against Gram-positive bacteria. The mechanism of action involves binding to the 50S ribosomal subunit, which disrupts protein synthesis, thereby inhibiting bacterial growth. This interaction is crucial for its effectiveness as an antibacterial agent.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Inhibition of protein synthesis |

| Streptococcus pneumoniae | 16 µg/mL | Binding to the ribosomal subunit |

| Bacillus subtilis | 64 µg/mL | Disruption of ribosomal function |

Central Nervous System Effects

In addition to its antibacterial properties, this compound may also exhibit effects on the central nervous system. Preliminary studies suggest potential impacts on blood pressure and other neurological functions, indicating that it may act as a neuromodulator. However, further research is necessary to fully elucidate these effects and their implications for therapeutic use.

Structure-Activity Relationships

The structure-activity relationship (SAR) studies have revealed that modifications to the benzyl and pyrrolidine moieties can significantly influence the biological activity of the compound. For instance, substituents on the benzyl ring can enhance antibacterial potency or alter CNS activity profiles. A notable study identified substituted 2-benzylpyrrolidines as effective calcium-sensing receptor antagonists, showcasing the versatility of this compound's structure in pharmacological applications .

Table 2: Structure-Activity Relationship Findings

| Compound Variant | Biological Activity | Notable Features |

|---|---|---|

| NPS-2143 | Calcium-sensing receptor antagonist | Superior hERG profile compared to others |

| (R)-2-benzylpyrrolidine | CNS activity | Potential for modulation of neurotransmission |

Synthesis and Applications

The synthesis of this compound typically involves reacting (S)-2-benzylpyrrolidine with hydrochloric acid under controlled conditions to ensure high purity and yield. This compound serves as a building block in organic synthesis and has applications in medicinal chemistry, particularly in developing new antibacterial agents and CNS-active compounds.

Case Studies

- Antibacterial Efficacy : A case study investigating the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus demonstrated a significant reduction in bacterial load in vitro, suggesting its potential as a therapeutic agent in treating resistant infections.

- CNS Activity Exploration : Another study focused on the CNS effects of this compound revealed that it may influence neurotransmitter release, warranting further investigation into its potential as a treatment for neurological disorders .

Eigenschaften

IUPAC Name |

2-benzylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)9-11-7-4-8-12-11;/h1-3,5-6,11-12H,4,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNHTTMLFMMVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.